molecular formula C22H17F3N4O2S B2357124 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 896286-01-4

2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2357124
CAS No.: 896286-01-4
M. Wt: 458.46
InChI Key: RSECOIOUUYCSNJ-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • A 4-methoxyphenyl substituent at position 2 of the imidazopyridazine ring.
  • A thioether linkage connecting the core to an acetamide group.
  • An N-(3-(trifluoromethyl)phenyl) moiety on the acetamide, contributing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-31-17-7-5-14(6-8-17)18-12-29-19(27-18)9-10-21(28-29)32-13-20(30)26-16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSECOIOUUYCSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, enzyme inhibition, and receptor interactions.

Chemical Structure and Properties

This compound features a unique molecular architecture that includes:

  • An imidazo[1,2-b]pyridazine core
  • A thioacetamide linkage
  • A trifluoromethyl phenyl group

The molecular formula is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 394.5 g/mol.

Anticancer Potential

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in several types of cancer cells, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • NCI-H460 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:

Cell LineIC50 (μM)
HeLa8.55
MCF-714.31
NCI-H4607.01

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression and other diseases. For example:

  • Thymidylate Synthase : Essential for DNA synthesis; inhibition could lead to reduced tumor growth.
  • Histone Deacetylases (HDAC) : Modulating these enzymes can alter gene expression patterns related to cancer.

The mechanism of action of this compound is believed to involve:

  • Binding to Target Enzymes : The imidazo[1,2-b]pyridazine moiety may facilitate binding to active sites on target enzymes.
  • Modulation of Signaling Pathways : By inhibiting key proteins involved in cell proliferation and survival, the compound may disrupt cancer cell signaling.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar structures is essential:

Compound NameCAS NumberStructural FeaturesUnique Properties
Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate896286-85-4Contains similar imidazo and thio groupsPotentially different biological activity
2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide896290-79-2Lacks benzoate moietyDifferent pharmacological profile

These comparisons highlight the specific functional groups and their contributions to biological activity.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives based on the core structure of this compound. For instance:

  • A study demonstrated that modifications to the thio group significantly enhanced anticancer activity against MCF-7 cells.

Comparison with Similar Compounds

Core Structure Variations

Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine

  • Target Compound : The imidazo[1,2-b]pyridazine core () offers distinct electronic properties due to its fused pyridazine ring, which is more electron-deficient than imidazo[1,2-a]pyridine (). This may enhance interactions with polar binding pockets in biological targets.
  • Compound S3 (): Features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl group.

Triazolo[4,3-b]pyridazine Derivatives ()

  • The triazolo-pyridazine core introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. For example, 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () replaces the thioether with an ethoxyphenyl group, reducing sulfur-related metabolic instability but possibly compromising redox activity .
Substituent Analysis
Compound (Source) Core Structure Position 2 Substituent Acetamide Substituent Key Functional Groups
Target Compound Imidazo[1,2-b]pyridazine 4-Methoxyphenyl N-(3-Trifluoromethylphenyl) Thioether, CF₃
Compound S3 () Imidazo[1,2-a]pyridine 4-Chlorophenyl Dimethylmethanamine Chlorine, tertiary amine
MM0333.02 () Imidazo[1,2-a]pyridine 4-Methylphenyl Acetamide (unsubstituted) Methyl, amide
Antimalarial 39 () Imidazo[1,2-b]pyridazine 4-Methylsulfinylphenyl 4-Methylsulfonylphenyl Sulfoxide, sulfone
Compound Triazolo[4,3-b]pyridazine Ethoxyphenyl 3-Methyltriazolo-pyridazine Ethoxy, triazole

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxyphenyl (electron-donating) may improve solubility compared to 4-chlorophenyl () or sulfonyl groups ().
  • Trifluoromethyl vs. Methyl/Ethoxy : The CF₃ group in the target enhances lipophilicity and metabolic resistance compared to methyl () or ethoxy () substituents .
  • Thioether vs. Ether/Amine Linkages : The thioether in the target may confer unique redox properties or susceptibility to oxidation, unlike the stable ethers in or amines in .
Pharmacological and Physicochemical Properties
  • Antimalarial Activity (): Imidazo[1,2-b]pyridazines with sulfoxide/sulfone groups (e.g., Compound 39) exhibit antimalarial properties.
  • ADME Profiles :
    • The thioether in the target may undergo hepatic oxidation to sulfone metabolites, altering pharmacokinetics.
    • The trifluoromethyl group likely improves oral bioavailability compared to polar sulfonyl groups () or unsubstituted acetamides () .

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines

The imidazo[1,2-b]pyridazine scaffold is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (Scheme 1). For the target compound, the α-bromoketone 1 is derived from 4′-methoxyacetophenone through dibromination and selective debromination.

Key Reaction Conditions

  • Reactants :
    • α-Bromoketone 1 (1.2 equiv)
    • 3-Amino-6-chloropyridazine 2 (1.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Base : Sodium bicarbonate (2.0 equiv)
  • Temperature : 80–90°C, 6–8 hours
  • Yield : 65–75%

The halogen at the 6-position of the pyridazine ring (Cl, F, or I) facilitates regioselective alkylation by reducing the nucleophilicity of the adjacent nitrogen, ensuring correct cyclization.

Functionalization at the 6-Position: Thioether Formation

Nucleophilic Substitution with Thiolate Anions

The 6-chloro intermediate 3 undergoes nucleophilic aromatic substitution (SNAr) with a thiolate nucleophile to introduce the thioether moiety (Scheme 2).

Synthetic Protocol

  • Intermediate : 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (3 )
  • Nucleophile : Potassium thioacetate (1.5 equiv)
  • Solvent : DMF or dimethyl sulfoxide (DMSO)
  • Temperature : 100–110°C, 12–16 hours
  • Yield : 60–70%

The reaction proceeds via a two-step mechanism: (1) deprotonation of the thiol to form a thiolate anion and (2) displacement of the chloride at the electron-deficient 6-position.

Acetamide Side Chain Installation

Coupling with N-(3-(Trifluoromethyl)phenyl)acetamide

The thioacetate intermediate 4 is hydrolyzed to the free thiol (5 ) and subsequently coupled with N-(3-(trifluoromethyl)phenyl)acetamide via a Mitsunobu reaction or oxidative coupling (Scheme 3).

Optimized Conditions for Mitsunobu Reaction

  • Reactants :
    • Thiol 5 (1.0 equiv)
    • N-(3-(Trifluoromethyl)phenyl)acetamide (1.2 equiv)
  • Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 4–6 hours
  • Yield : 50–60%

Critical Analysis of Synthetic Routes

Comparative Yields and Challenges

Step Yield Range Key Challenges
Core formation 65–75% Regioselectivity in cyclization
Thioether introduction 60–70% Competing side reactions at high temps
Acetamide coupling 50–60% Sensitivity of Mitsunobu reagents

Structural Modifications and SAR Insights

  • 6-Position Substitution : Methylthio groups enhance binding affinity compared to halogens (e.g., Ki = 11.0 nM for methylthio vs. 35.5 nM for fluoroethylthio).
  • 2-Position Aryl Groups : The 4-methoxyphenyl group optimizes π-stacking interactions with amyloid plaques, as evidenced by SAR studies.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepConditionsYield OptimizationReferences
CyclizationDMF, 100°C, 12h65–75%
Thioether FormationEthanol, HCl catalyst, reflux80–85%
Acetamide CouplingDCM, EDC/HOBt, rt, 24h70–78%

Which analytical techniques are essential for characterizing purity and structural integrity?

Basic Research Question
Rigorous characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) .
  • X-ray Crystallography (if applicable): For unambiguous structural confirmation .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Advanced Research Question
Methodological approaches include:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity to targets like kinase domains .
  • In Vitro Assays :
    • Enzyme inhibition (e.g., kinase activity via ADP-Glo™ assays) .
    • Cellular viability (MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Identification : CRISPR-Cas9 screening or pull-down assays with biotinylated analogs .

Key Consideration : Validate predictions with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .

What strategies address contradictory data from biological assays?

Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple replicates .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., Western blot alongside ELISA) .
  • Structural Analogs : Test derivatives to isolate pharmacophore contributions .
  • Meta-Analysis : Compare data with published analogs (e.g., imidazo[1,2-a]pyridines in PubChem) .

How to conduct structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question
Methodology :

Systematic Modifications : Vary substituents (e.g., methoxy → ethoxy, trifluoromethyl → chloro) .

Biological Screening : Test analogs against defined targets (e.g., IC50 for kinase inhibition) .

Computational Modeling : QSAR models to correlate structural features with activity .

Q. Table 2: Example SAR from Analogous Compounds

Derivative ModificationBiological Activity ChangeReference
Methoxy → EthoxyIncreased solubility, reduced IC50
Trifluoromethyl → ChloroEnhanced target selectivity

What are the stability considerations under physiological and storage conditions?

Advanced Research Question

  • pH Stability : Perform accelerated degradation studies (e.g., 1–14 pH range, HPLC monitoring) .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Solubility : Use co-solvents (e.g., DMSO/PEG) for in vivo studies; measure via shake-flask method .

How to resolve discrepancies in spectroscopic data during structural validation?

Advanced Research Question

  • 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon correlations .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify splitting patterns .
  • Crystallographic Validation : Compare experimental vs. calculated powder XRD patterns .

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